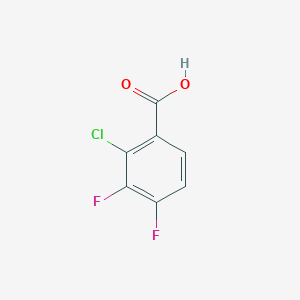

2-Chloro-3,4-difluorobenzoic acid

Vue d'ensemble

Description

2-Chloro-3,4-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-3,4-difluorobenzoic acid can be synthesized through several methods. One common approach involves the chlorination and fluorination of benzoic acid derivatives. For instance, starting with 3,4-difluorobenzoic acid, chlorination can be achieved using thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of advanced catalysts and controlled reaction environments to optimize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3,4-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form different derivatives or reduced to alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce corresponding alcohols and ketones .

Applications De Recherche Scientifique

2-Chloro-3,4-difluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism by which 2-Chloro-3,4-difluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The chlorine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. These interactions can influence biological pathways and contribute to the compound’s potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4,5-difluorobenzoic acid

- 3-Chloro-2,4-difluorobenzoic acid

- 2,4-Dichlorobenzoic acid

Uniqueness

2-Chloro-3,4-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring. This arrangement of chlorine and fluorine atoms imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research .

Activité Biologique

2-Chloro-3,4-difluorobenzoic acid (CDBA) is an organic compound with the molecular formula C7H3ClF2O2. This compound is a derivative of benzoic acid, characterized by the substitution of chlorine and fluorine atoms on the benzene ring. Its unique structure suggests potential applications in medicinal chemistry and material science, particularly due to its biological activity.

- Molecular Weight : 192.55 g/mol

- Melting Point : 90-93 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

CDBA is known to interact with various biological molecules, influencing enzyme activity and protein function. The precise mechanisms remain under investigation, but it is suggested that CDBA may act through:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.

- Protein Binding : Interacting with specific proteins to modulate their activity.

- Gene Expression Modulation : Affecting transcription factors that regulate gene expression.

Antimicrobial Activity

Research has indicated that CDBA exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Antiviral Activity

CDBA has been studied for its antiviral properties, particularly against influenza viruses. Preliminary findings suggest that it may inhibit viral replication, although further studies are required to elucidate the underlying mechanisms and efficacy.

Anti-inflammatory Properties

Some studies have reported that CDBA may possess anti-inflammatory effects, potentially through the modulation of inflammatory cytokines. This property could make it a candidate for treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies indicate that CDBA's bioavailability is influenced by its lipophilicity and solubility. The compound's pharmacokinetic profile is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Value |

|---|---|

| Log P (Octanol/Water) | 2.52 |

| Bioavailability | Moderate |

| Half-life | Not well-defined |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various bacterial strains demonstrated that CDBA inhibited growth at concentrations ranging from 50 to 200 µg/mL. The compound showed significant activity against Staphylococcus aureus and Escherichia coli. -

Antiviral Studies :

In experiments involving influenza virus strains, CDBA reduced viral titers by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a promising avenue for further antiviral development. -

Inflammation Modulation :

In a murine model of inflammation, administration of CDBA led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases.

Propriétés

IUPAC Name |

2-chloro-3,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEOUORGNJUNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434124 | |

| Record name | 2-Chloro-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150444-93-2 | |

| Record name | 2-Chloro-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.